5α-Androstane-3α,17β-diol-16,16,17-d3
Description
Significance of Deuterated Analogs in Quantitative Biology and Pathway Elucidation
The use of stable isotope-labeled compounds, particularly deuterated analogs, in conjunction with mass spectrometry (MS) has become a cornerstone of modern bioanalysis. nih.govnih.gov In quantitative studies, a deuterated steroid serves as an ideal internal standard. nih.govaptochem.com Because it is nearly identical to the unlabeled analyte in its physicochemical properties, it co-elutes during chromatography and exhibits similar extraction recovery and ionization response in the mass spectrometer. aptochem.comsigmaaldrich.com This minimizes analytical variability arising from sample preparation and instrument fluctuations, leading to highly accurate and precise measurements. aptochem.comsigmaaldrich.com The known mass difference allows the labeled standard to be distinguished from the endogenous compound, a technique central to isotope dilution mass spectrometry. sigmaaldrich.com
Beyond quantification, deuterated steroids are powerful tracers for metabolic studies. nih.govnih.gov By administering a labeled compound, researchers can track its conversion into various metabolites, clarifying metabolic pathways, and calculating production and clearance rates in vivo. nih.govnih.govcapes.gov.br This methodology allows for the differentiation between endogenously produced hormones and exogenously administered ones. nih.gov
Overview of 5α-Androstane-3α,17β-diol as an Endogenous Steroid Metabolite
5α-Androstane-3α,17β-diol (also known as 3α-Diol) is a key endogenous steroid in the androgen metabolic pathway. nih.govrupahealth.com It is primarily formed from the potent androgen 5α-dihydrotestosterone (DHT) through the action of enzymes from the aldo-keto reductase superfamily, including 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov This conversion occurs in various androgen-sensitive tissues such as the prostate, liver, skin, and brain. rupahealth.com
Rationale for Deuterium (B1214612) Labeling at 16,16,17 Positions of 5α-Androstane-3α,17β-diol
The selection of the labeling site for a stable isotope standard is critical to its function and reliability. The placement of three deuterium atoms on the D-ring of the steroid nucleus at positions C16 and C17 in 5α-Androstane-3α,17β-diol-16,16,17-d3 is a deliberate choice based on metabolic and analytical considerations.
Phase I metabolic reactions frequently involve oxidation or reduction at various positions on the steroid molecule. anasci.org The D-ring, particularly the C16 and C17 positions, is a site of potential metabolic activity, but labeling at these specific hydrogens provides stability against many common transformations that occur elsewhere on the molecule, such as at the 3-position on the A-ring. nih.govanasci.org The goal is to ensure the isotopic label is not lost through metabolic hydrogen/deuterium exchange, which would compromise its utility as a standard. sigmaaldrich.com For instance, research has shown that some deuterated standards can undergo oxidation followed by H/D exchange, potentially leading to inaccurate results. sigmaaldrich.com Placing the labels on less metabolically active hydrogens mitigates this risk.
Analytically, a mass increase of three daltons (+3 Da) is sufficient to shift the mass-to-charge ratio of the standard clearly outside the natural isotopic distribution of the unlabeled analyte, preventing signal overlap and ensuring accurate quantification. aptochem.com
Scope and Academic Relevance of Research on this compound
The primary and most significant application of this compound is as an internal standard for the precise quantification of endogenous 5α-Androstane-3α,17β-diol in complex biological matrices like plasma, urine, and tissue extracts. otsuka.co.jpsigmaaldrich.com Its use in isotope dilution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods is essential for research in numerous fields. sigmaaldrich.comnih.gov
In endocrinology, accurate measurement of steroid profiles is crucial for diagnosing and studying hormone-related disorders, such as polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia. rupahealth.comnih.govbioscientifica.com In cancer research, particularly concerning hormone-sensitive cancers like prostate cancer, tracking the metabolic pathways of androgens is vital for understanding disease progression and the development of resistance to therapy. rupahealth.comunimi.it Furthermore, this labeled standard is invaluable in pharmacokinetic studies to determine the metabolic fate of administered androgens. nih.govnih.gov The availability of high-purity labeled standards like this one underpins the reliability and reproducibility of data in steroid metabolomics. sigmaaldrich.comfujifilm.com
Compound Data
Below are the key properties of the featured chemical compound.
Table of Mentioned Compounds
This table lists all chemical compounds referred to in this article for clarity and reference.
Properties
Molecular Formula |
C19H29D3O2 |
|---|---|
Molecular Weight |
295.47 |
Origin of Product |
United States |
Synthetic Methodologies and Characterization for Research Applications
Strategies for Deuterium (B1214612) Incorporation at C16 and C17 of the Steroid Skeleton
The introduction of deuterium atoms at specific positions within a steroid's D-ring, such as C16 and C17, requires a multi-step synthetic approach that is both regioselective and stereoselective.
A key intermediate in the synthesis of C16 and C17 deuterated androstanes is often a steroid with a double bond in the D-ring, such as a Δ¹⁶-17-keto steroid. This unsaturation provides a reactive site for the stereospecific introduction of deuterium.
The incorporation of deuterium at the C16 and C17 positions can be achieved through several chemical reaction pathways. A common strategy involves the following key steps:
Formation of a Δ¹⁶-unsaturated intermediate: The 17-keto group of the starting steroid can be converted to an enol acetate (B1210297) or a similar derivative, which is then transformed into a Δ¹⁶-17-keto steroid.
Deuterium gas reduction: The Δ¹⁶ double bond can be reduced using deuterium gas (D₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C). This reaction typically leads to the syn-addition of two deuterium atoms across the double bond.
Stereoselective reduction of the 17-keto group: The 17-keto group is then reduced to the desired 17β-hydroxyl group. This reduction is often carried out using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the third deuterium atom at the C17 position. The stereoselectivity of this reduction is crucial for obtaining the correct 17β-isomer.
An alternative approach involves the use of deuterated reagents to directly introduce deuterium. For example, the α-protons at C16 can be exchanged for deuterium under basic conditions using a deuterium source like D₂O. Subsequent reduction of the 17-keto group with a deuterated reducing agent would then complete the labeling.
Achieving the correct stereochemistry at both the C3 and C17 positions is paramount. The 3α-hydroxyl group is typically established early in the synthesis or is already present in the chosen starting material. The stereoselective reduction of the 17-keto group to the 17β-hydroxyl is often achieved by using sterically hindered reducing agents that favor attack from the less hindered α-face of the steroid nucleus. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.
For instance, the reduction of a 17-ketone with sodium borohydride or lithium aluminum hydride often yields the thermodynamically more stable 17β-alcohol as the major product. To ensure high stereoselectivity, chiral reducing agents or specific reaction conditions may be employed.
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment in Research Materials
Once synthesized, the structural integrity, isotopic enrichment, and purity of 5α-androstane-3α,17β-diol-16,16,17-d3 must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.
NMR spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms within the steroid molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons at C16 and C17 would be absent or significantly diminished in intensity. This provides direct evidence of successful deuterium incorporation at these positions.
²H NMR (Deuterium NMR): ²H NMR spectroscopy allows for the direct detection of the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the C16 and C17 positions, providing unambiguous confirmation of the labeling sites.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signals for the carbon atoms directly bonded to deuterium (C16 and C17) will exhibit a characteristic triplet splitting pattern due to one-bond C-D coupling. The chemical shifts of these carbons may also be slightly shifted upfield compared to the unlabeled compound.
Table 1: Illustrative ¹H NMR Chemical Shift Data for 5α-Androstane-3α,17β-diol Scaffold (Note: This table is illustrative and actual values may vary slightly based on solvent and experimental conditions. The signals for H-16 and H-17 would be absent or reduced in the deuterated compound.)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | ~3.5 | m |
| H-17 | ~3.6 | t |
| H-18 (CH₃) | ~0.7 | s |
| H-19 (CH₃) | ~0.8 | s |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized compound and to assess its isotopic purity.
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) that is three mass units higher than that of the unlabeled compound. This mass shift directly corresponds to the incorporation of three deuterium atoms.
Isotopic Enrichment Calculation: High-resolution mass spectrometry (HRMS) can be used to accurately determine the isotopic distribution and calculate the percentage of isotopic enrichment. rsc.org By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d₀), singly (d₁), doubly (d₂), and triply (d₃) deuterated species, the isotopic purity can be precisely quantified. nih.govresearchgate.net
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation pattern of the deuterated molecule. The fragmentation pattern can provide additional structural confirmation, as the masses of fragment ions containing the C16 and C17 positions will be shifted by three mass units.
Table 2: Expected Mass Spectrometry Data for 5α-Androstane-3α,17β-diol and its Deuterated Analog
| Compound | Molecular Formula | Exact Mass (Da) |
| 5α-Androstane-3α,17β-diol | C₁₉H₃₂O₂ | 292.2402 |
| This compound | C₁₉H₂₉D₃O₂ | 295.2590 |
High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the chemical purity and identifying potential impurities in pharmaceutical compounds, including isotopically labeled steroids like this compound. The method's high resolution and sensitivity make it ideal for separating the main compound from structurally similar substances that may arise during synthesis or degradation.
A common approach for the analysis of androstane derivatives is reversed-phase HPLC (RP-HPLC). nih.gov In this method, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used in conjunction with a polar mobile phase. transharmreduction.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a gradient elution is often employed to ensure adequate separation of the parent compound from any potential impurities. This involves a programmed change in the mobile phase composition during the analysis, typically by varying the ratio of an aqueous solvent (like water) and an organic solvent (such as acetonitrile (B52724) or methanol). scispace.com
Detection of the compound and its impurities is commonly achieved using a UV detector, as many steroids exhibit UV absorbance in the range of 210-245 nm. researchgate.netugm.ac.id The specific wavelength is chosen to maximize the signal-to-noise ratio for the analyte of interest.
Impurity Profiling
Impurity profiling is a critical aspect of quality control for active pharmaceutical ingredients (APIs). nih.gov It involves the identification and quantification of any unwanted chemical substances present in the API. ijprdjournal.com For this compound, potential impurities could include starting materials, by-products of the synthesis, or degradation products.
Forced degradation studies are often conducted to identify potential degradation pathways and to develop stability-indicating HPLC methods. transharmreduction.org These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential impurities. The resulting mixture is then analyzed by HPLC to separate and identify the degradation products. transharmreduction.org The specificity of the HPLC method is crucial to ensure that all potential impurities are well-separated from the main compound and from each other. transharmreduction.org
The following table outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound:
| Parameter | Condition |
| Column | Zorbax XDB-C8 (15 cm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a general method; optimization would be necessary for specific applications.
Infrared (IR) Spectroscopy and Elemental Microanalysis for Comprehensive Characterization
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational frequencies. This absorption is recorded as a spectrum, which serves as a molecular "fingerprint."
For this compound, the IR spectrum would exhibit characteristic absorption bands for the androstane skeleton and the hydroxyl functional groups. The presence of deuterium atoms at the C16 and C17 positions will influence the vibrational frequencies of the C-D bonds compared to C-H bonds. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations will occur at lower wavenumbers (frequencies) than the corresponding C-H vibrations. wikipedia.orgcdnsciencepub.com This isotopic shift is a key feature that can confirm the successful deuteration of the molecule. wikipedia.org
Key expected absorption bands in the IR spectrum of this compound are summarized in the table below:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| O-H | Stretching | 3200-3600 (broad) | Characteristic of hydroxyl groups, often broad due to hydrogen bonding. |
| C-H (sp³) | Stretching | 2850-3000 | Associated with the methyl and methylene groups of the steroid backbone. |
| C-D | Stretching | ~2100-2200 | Expected due to the deuterium substitution at C16 and C17. This is a significant shift from the typical C-H stretching region. |
| C-O | Stretching | 1000-1260 | Corresponding to the hydroxyl groups. |
Elemental Microanalysis
The analysis is typically performed for carbon (C), hydrogen (H), and sometimes nitrogen (N), sulfur (S), and oxygen (O). For this compound, the analysis would focus on the percentages of carbon, hydrogen, deuterium, and oxygen. The presence of deuterium will slightly alter the expected mass percentages compared to the non-deuterated analogue.
The theoretical elemental composition of this compound (C₁₉H₂₉D₃O₂) is calculated as follows:
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 19 | 228.209 | 77.29 |
| Hydrogen (H) | 1.008 | 29 | 29.232 | 9.90 |
| Deuterium (D) | 2.014 | 3 | 6.042 | 2.04 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 10.83 |
| Total | 295.481 | 100.00 |
Experimental results from elemental microanalysis that closely match these theoretical values would provide strong evidence for the correct elemental composition and purity of the synthesized compound.
Advanced Analytical Applications in Quantitative Steroidomics
Role as an Internal Standard in Mass Spectrometry-Based Assays
5α-Androstane-3α,17β-diol-16,16,17-d3 serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, 5α-androstane-3α,17β-diol, and other related steroids in complex biological matrices. eurisotop.comotsuka.co.jpnih.gov As a stable isotope-labeled compound, it shares nearly identical physicochemical properties with the native analyte. sigmaaldrich.com This similarity ensures that it behaves almost identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. Consequently, it effectively compensates for variations in analyte recovery during sample processing and for matrix effects that can cause ion suppression or enhancement, thereby significantly improving the accuracy and precision of quantification. sigmaaldrich.com Its use is a cornerstone of high-quality clinical mass spectrometry assays. eurisotop.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative analysis and is considered a primary reference method. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of the analytical workflow. researchgate.netusgs.gov
This "isotope spike" equilibrates with the endogenous, unlabeled analyte in the sample. During the subsequent extraction, purification, and analysis steps, any physical loss of the analyte will be accompanied by a proportional loss of the labeled internal standard. The mass spectrometer distinguishes between the native analyte and the heavier isotopic standard based on their mass-to-charge (m/z) ratio. By measuring the intensity ratio of the two forms, the concentration of the unknown analyte can be calculated with high precision, as the ratio remains constant regardless of sample loss. researchgate.netnih.gov This approach corrects for procedural inconsistencies and matrix-induced variations, making it the gold standard for steroid hormone quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant platform for steroid analysis in clinical and research settings due to its high sensitivity and specificity. nih.gov The development of a robust LC-MS/MS method for 5α-Androstane-3α,17β-diol using its d3-labeled internal standard involves several critical steps.
First, chromatographic conditions are optimized to achieve separation from other isomeric steroids and interfering compounds. This typically involves using a reversed-phase column (e.g., C18) with a gradient elution of mobile phases like methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid. nih.gov
Next, the mass spectrometer parameters are tuned. For 5α-Androstane-3α,17β-diol and its d3-standard, electrospray ionization (ESI) in positive mode is commonly used. nih.gov The method relies on Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. nih.gov This highly selective detection virtually eliminates interferences. For example, in a study analyzing serum steroids, 5α-androstane-3β,17β-diol-d3 (a stereoisomer of the title compound) was used as an internal standard to quantify its native form, demonstrating the direct applicability of such standards in LC-MS/MS assays. nih.gov The validation of such methods in accordance with regulatory guidelines ensures their suitability for analyzing physiological and pathophysiological samples. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Steroid Panels Including Androstanediols
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | UPLC system coupled to a triple quadrupole MS | nih.govchromatographyonline.com |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Gradient elution with Methanol/Water containing 0.1% Formic Acid | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standard | Deuterated or 13C-labeled steroid analogs | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, often favored in anti-doping laboratories. selectscience.net Unlike LC-MS, GC-MS requires chemical derivatization of steroids to increase their volatility and thermal stability. For hydroxyl-containing steroids like 5α-Androstane-3α,17β-diol, this typically involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. usgs.govresearchgate.net
The development of a GC-MS method using this compound as an internal standard would involve optimizing this derivatization step. The mass spectral fragmentation patterns of the derivatized analyte and standard are then studied to select characteristic ions for quantification. researchgate.net Research into the GC/EI-MS spectra of bis-TMS derivatives of 5α-Androstane-3α,17β-diol has provided a foundational understanding of its fragmentation, which is crucial for developing selective and reliable GC-MS methods. researchgate.net The use of an isotope-dilution standard in GC-MS/MS provides sample-specific performance information and ensures accurate quantification. usgs.gov
Solid-Phase Extraction (SPE) is a highly utilized sample preparation technique valued for its high recovery rates and ability to effectively preconcentrate trace analytes while consuming less solvent than traditional methods. austinpublishinggroup.com The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes of interest.
For steroid analysis, reversed-phase sorbents such as C18 are commonly employed. nih.gov The process involves conditioning the sorbent (e.g., with methanol and water), loading the sample, washing away interferences (e.g., with water and hexane), and finally eluting the purified steroids with an organic solvent like ethyl acetate (B1210297) or methanol. nih.govnih.gov Automated SPE systems can process numerous samples with high reproducibility, yielding extraction recoveries for many steroids in the range of 87–101%. nih.gov Studies have shown that SPE can effectively extract and recover steroid hormones, presenting a viable alternative to LLE. nih.gov
Table 2: Comparison of Steroid Extraction Techniques from Biological Fluids
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | High recovery, good preconcentration, less solvent use, amenable to automation. | Higher cost, potential for batch-to-batch sorbent variability. | 87-101% | austinpublishinggroup.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases based on polarity. | Simple, low cost. | Labor-intensive, emulsion formation, larger solvent volumes, lower efficiency. | 72-94% | nih.govaustinpublishinggroup.comwaters.com |
| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous sample is coated on an inert solid support. | High recovery, no emulsion, reduced sample prep time. | - | >75-90% | chromatographyonline.comsepscience.com |
Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent. austinpublishinggroup.com For steroid extraction from serum or plasma, organic solvents like methyl tert-butyl ether or mixtures such as hexane (B92381) and ethyl acetate are used to extract the nonpolar steroids from the aqueous biological matrix. austinpublishinggroup.com
While widely used, traditional LLE can be labor-intensive and prone to issues like emulsion formation, which complicates phase separation. sepscience.com To overcome these limitations, Supported Liquid Extraction (SLE) has emerged as an efficient alternative. SLE immobilizes the aqueous sample on a high-surface-area diatomaceous earth material, after which an immiscible organic solvent is passed through to elute the analytes. This technique avoids the formation of emulsions and often yields high, reproducible analyte recoveries. chromatographyonline.comsepscience.com For example, an SLE protocol for a panel of steroid hormones from human serum using ethyl acetate as the elution solvent demonstrated recoveries greater than 75% with excellent reproducibility (RSD <10%). sepscience.com Similarly, an LLE-based method for seven steroids reported recoveries ranging from 72% to 94%. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 5α-Androstane-3α,17β-diol |
| This compound |
| 5α-androstane-3β,17β-diol |
| 5α-androstane-3β,17β-diol-d3 |
| Acetonitrile |
| Androstenedione (B190577) |
| Estradiol (B170435) |
| Estrone |
| Ethyl acetate |
| Formic acid |
| Hexane |
| Methanol |
| Methyl tert-butyl ether |
Optimization of Sample Preparation for Biological Matrices (e.g., serum, urine, tissue extracts)
Derivatization Strategies to Enhance Detectability
To improve the sensitivity and specificity of steroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is a key strategy. mdpi.com This is particularly important for steroids that exhibit poor ionization efficiency in their native form.
Improving Ionization Efficiency: Derivatization can introduce a readily ionizable group into the steroid molecule, significantly enhancing its signal intensity in the mass spectrometer. For instance, derivatizing hydroxyl groups with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) can improve the detection sensitivity for estrogens. nih.gov
Enhancing Fragmentation: Specific derivatizing agents can lead to predictable and characteristic fragmentation patterns upon collision-induced dissociation (CID) in the tandem mass spectrometer, which aids in the confident identification and quantification of the analyte. nih.govnih.gov For example, the conversion of 5α-Androstane-3α,17β-diol to its bis[(4-dimethylamino)phenyl carbamate] derivative results in an intense doubly-protonated precursor ion and a specific product ion, leading to a 1000-fold increase in detectability. nih.gov
Improving Chromatographic Properties: Derivatization can alter the polarity of the steroid, which can improve its retention and peak shape in liquid chromatography, leading to better separation from interfering compounds in the matrix. mdpi.com
Common derivatization approaches for steroids include the formation of trimethylsilyl (TMS) ethers for gas chromatography-mass spectrometry (GC-MS) analysis or the use of various reagents to introduce a charged or easily ionizable moiety for LC-MS/MS. nih.govnist.gov The choice of derivatization strategy depends on the specific steroid, the analytical platform, and the desired sensitivity. mdpi.com
Validation Parameters for Quantitative Assays (e.g., sensitivity, specificity, accuracy, precision, matrix effects)
The validation of quantitative assays using deuterated internal standards like this compound is essential to ensure the reliability and accuracy of the results. nih.govdemarcheiso17025.com Key validation parameters include:
Sensitivity: This is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. uab.eduich.org For steroid analysis, achieving low LLOQs, often in the pg/mL range, is critical. nih.gov
Specificity: This refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, compounds in the sample matrix. capes.gov.br The use of tandem mass spectrometry (MS/MS) provides high specificity. nih.gov
Accuracy: This is the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and is typically expressed as percent recovery. nih.govich.org Acceptable accuracy is generally within 85-115%. nih.govnih.gov
Precision: This describes the closeness of repeated measurements. It is evaluated at different levels, including intra-assay (repeatability) and inter-assay (intermediate precision) and is expressed as the coefficient of variation (%CV). ich.org A %CV below 15% is generally considered acceptable. nih.gov
Matrix Effects: These are the alterations in ionization efficiency of the analyte due to co-eluting compounds from the biological matrix. nih.govyoutube.com Deuterated internal standards like this compound are crucial for compensating for matrix effects, as they experience similar ionization suppression or enhancement as the analyte. nih.gov Matrix effects are typically evaluated by comparing the response of the analyte in a pure solution to its response in a matrix extract, with values between 85% and 115% being acceptable. nih.govnih.gov
Table 1: Key Validation Parameters for Quantitative Steroid Assays
| Parameter | Description | Typical Acceptance Criteria |
| Sensitivity (LLOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Defined based on the intended application, often pg/mL for steroids. nih.gov |
| Specificity | Ability to measure the analyte without interference. | No significant interfering peaks at the analyte's retention time. capes.gov.br |
| Accuracy | Closeness of the measured value to the true value. | 85-115% recovery. nih.govnih.gov |
| Precision (%CV) | Closeness of repeated measurements. | <15% CV. nih.gov |
| Matrix Effect | Influence of matrix components on analyte ionization. | 85-115%. nih.govnih.gov |
Application in Targeted Metabolomics of Steroids
This compound is a valuable tool in targeted metabolomics, enabling the precise measurement of specific steroids and their metabolites.
Profiling Endogenous Steroids and Metabolites
Targeted steroid profiling using LC-MS/MS with deuterated internal standards allows for the simultaneous quantification of a panel of endogenous steroids and their metabolites in various biological matrices. nih.govnih.govnih.gov This approach provides a comprehensive snapshot of steroidogenic pathways, which is crucial for understanding the pathophysiology of various endocrine disorders. mdpi.comresearchgate.net The use of this compound as an internal standard ensures the accurate quantification of its endogenous counterpart, 5α-androstane-3α,17β-diol, which has been implicated in various physiological and pathological processes. wikipedia.orgplos.org
Table 2: Research Findings from Targeted Steroid Profiling Studies
| Study Focus | Key Findings | Reference |
| Prostate Cancer | Multi-steroid profiling in plasma samples from prostate cancer patients revealed alterations in steroid metabolism. | nih.gov |
| Adrenal Disorders | Steroid profiling in serum and urine is essential for the diagnosis and management of conditions like congenital adrenal hyperplasia and adrenocortical cancer. | nih.gov |
| Neurological Function | Quantification of neurosteroids like 5α-androstane-3α,17β-diol in the brain helps in understanding their role in conditions like anxiety and depression. | nih.gov |
Differentiation of Endogenous vs. Exogenous Steroids in Research Studies
A significant application of isotopically labeled steroids is in distinguishing between endogenous production and exogenous administration. nih.gov This is particularly relevant in endocrinology research and in the context of anti-doping control. nih.govijper.org By administering a deuterated version of a steroid, researchers can track its metabolism and differentiate it from the endogenously produced, non-labeled steroid. nih.gov Another powerful technique for this differentiation is gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C). nih.govijper.orgresearchgate.netosti.gov Synthetic steroids, typically derived from plant sterols, have a different ¹³C/¹²C ratio compared to endogenous steroids. ijper.org
Considerations for Artefact Formation from Deuterated Internal Standards
While deuterated internal standards are invaluable, their use requires careful consideration to avoid analytical artefacts. sigmaaldrich.com
Isotopic Exchange: In some instances, deuterium (B1214612) atoms can exchange with hydrogen atoms from the surrounding environment or other molecules, particularly during sample preparation steps like enzymatic hydrolysis. sigmaaldrich.com This can lead to a shift in the mass of the internal standard and potentially interfere with the quantification of the analyte. sigmaaldrich.com
Co-eluting Impurities: The deuterated standard should be of high chemical and isotopic purity to prevent interference from any unlabeled counterparts or other impurities.
In-source Fragmentation and Adduct Formation: The formation of adducts or in-source fragments can complicate the mass spectra and potentially lead to inaccurate quantification. chromatographyonline.com Careful optimization of the mass spectrometer's source conditions is necessary to minimize these effects.
Researchers should be aware of these potential issues and take appropriate measures, such as using internal standards with stable isotope labels at positions not prone to exchange (e.g., ¹³C-labeled standards) and carefully validating their methods to ensure data integrity. sigmaaldrich.com
Investigations into Steroid Metabolism and Biosynthesis Pathways
Tracer Studies for Elucidating Metabolic Fate of Androgens
The use of stable isotope-labeled steroids like 5α-Androstane-3α,17β-diol-16,16,17-d3 is a powerful technique for elucidating the pharmacokinetic profiles of androgens. nih.gov This methodology allows for the clear differentiation between endogenously produced steroids and exogenously administered ones, which is crucial for detailed metabolic studies. nih.gov
Tracing Dihydrotestosterone (B1667394) (DHT) Metabolism Pathways
Dihydrotestosterone (DHT) is a potent androgen that is metabolized into other compounds, including 5α-androstane-3α,17β-diol and its stereoisomer 5α-androstane-3β,17β-diol. frontiersin.orgnih.gov The metabolic conversion of DHT to 5α-androstane-3α,17β-diol is a key step in androgen processing in various tissues. frontiersin.org In tracer studies, this compound can be used as an internal standard to quantify the formation of its non-deuterated counterpart from a labeled precursor like deuterated DHT. This allows for precise measurement of the activity of enzymes responsible for this conversion, such as 3α-hydroxysteroid dehydrogenase (3α-HSD). frontiersin.org
Conversely, research has shown that the transformation of 5α-androstane-3α,17β-diol back into DHT is a reversible process in certain tissues, indicating that 5α-androstane-3α,17β-diol can also serve as a precursor for DHT. nih.gov The use of isotopically labeled 5α-androstane-3α,17β-diol would be instrumental in quantifying the rate and extent of this reverse metabolic pathway.
Analysis of Downstream Metabolites of 5α-Androstane-3α,17β-diol
Beyond its interconversion with DHT, 5α-androstane-3α,17β-diol can be further metabolized. One significant metabolic route is conjugation, such as glucuronidation, which is a common pathway for steroid elimination. The resulting metabolites, like 5α-androstane-3α,17β-diol glucuronide, can be found in various biological fluids. hmdb.ca In metabolomic studies, this compound is an invaluable tool. When added to samples, it allows for the accurate quantification of endogenous 5α-androstane-3α,17β-diol, thereby providing a clear picture of the starting material available for downstream metabolic processes like glucuronidation.
The table below summarizes the key metabolic conversions involving 5α-androstane-3α,17β-diol.
| Precursor | Metabolite | Key Enzyme(s) |
| Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) |
| 5α-Androstane-3α,17β-diol | Dihydrotestosterone (DHT) | "RoDH Like" 3α-HSD |
| 5α-Androstane-3α,17β-diol | 5α-Androstane-3α,17β-diol glucuronide | UDP-glucuronosyltransferase |
Studies in In Vitro Cellular and Tissue Models
In vitro models, including cell lines and tissue homogenates, are fundamental for dissecting specific metabolic pathways without the complexities of a whole organism. Studies have utilized prostate cancer cell lines (e.g., DU145) and tissue preparations from the liver and prostate to investigate androgen metabolism. nih.govunimi.it In these experiments, cells or tissues are incubated with a steroid precursor, and the resulting metabolites are analyzed. The inclusion of this compound as an internal standard during the analysis of the cell culture media or tissue extracts by LC-MS/MS would enable precise quantification of the formation of endogenous 5α-androstane-3α,17β-diol. nih.govnih.gov This approach allows for the determination of enzyme kinetics and the metabolic capacity of specific cell types or tissues. For instance, research has shown that in prostate homogenates, the main metabolite of 5α-androstane-3α,17β-diol is DHT. nih.gov
Ex Vivo and In Vivo Animal Model Investigations
Animal models, such as rats, are crucial for understanding the physiological relevance of metabolic pathways in a living system. In vivo studies have demonstrated the rapid conversion of 5α-androstane-3α,17β-diol to DHT in the rat prostate after intravenous injection. nih.gov In such studies, blood, plasma, and tissue samples are collected over time to track the distribution and metabolism of the administered compound. The use of this compound as an internal standard is critical for the accurate quantification of the analyte in these complex biological matrices. nih.govplos.org
Ex vivo studies, where tissues from an animal are excised and studied in the lab, also benefit from this approach. For example, research on hormone-naïve prostate cancer tissues has used stable isotope-labeled precursors to trace androgen synthesis pathways. ascopubs.org This methodology reveals the metabolic activity within the tissue immediately after removal from the body, providing a snapshot of the in vivo state.
The table below presents findings from selected in vivo studies on the metabolism of 5α-androstane-3α,17β-diol.
| Animal Model | Tissue | Key Finding |
| Rat | Prostate | After 1 minute of injection, 53% of radioactivity from labeled 3α-diol was converted to 5α-DHT. nih.gov |
| Rat | Prostate | Within 30 minutes of injection, the conversion of 3α-diol to 5α-DHT increased to 81%. nih.gov |
De Novo Steroidogenesis Research
De novo steroidogenesis, the synthesis of steroids from cholesterol, is a fundamental process in steroid-producing tissues. In certain conditions, such as castration-resistant prostate cancer, tumors can develop the ability to synthesize their own androgens, contributing to disease progression. Research into these pathways is critical for developing new therapies.
Precursor-Dependent Steroidogenesis
Studies on precursor-dependent steroidogenesis investigate how cells utilize circulating steroid precursors to generate more potent androgens. nih.gov This is particularly relevant in the context of adrenal androgens, which can be converted to DHT in peripheral tissues like the prostate. Stable isotope-labeled steroids are essential tools in this area of research. By incubating cells or tissues with a labeled precursor, such as a deuterated or ¹³C-labeled version of a steroid like androstenedione (B190577), researchers can trace its conversion through various metabolic steps to potent androgens like DHT. ascopubs.org The use of this compound as an internal standard in the final LC-MS/MS analysis ensures the accurate measurement of all steroid metabolites being investigated, providing a comprehensive profile of the steroidogenic pathways active within the model system. nih.gov
Pathways Beyond Classical Steroid Biosynthesis
While the classical pathway of androgen synthesis proceeds from cholesterol through dehydroepiandrosterone (B1670201) (DHEA) and androstenedione to produce testosterone (B1683101), which is then converted to the potent androgen dihydrotestosterone (DHT), alternative routes have been identified. nih.gove-apem.org One of the most significant of these is the "backdoor pathway," which bypasses testosterone in the formation of DHT. nih.gov In this pathway, 17α-hydroxyprogesterone is converted through a series of reduction steps to produce androsterone, which is then metabolized to 5α-androstane-3α,17β-diol. nih.govresearchgate.net
This backdoor pathway is particularly important during fetal development for normal male sexual differentiation. e-apem.orgnih.gov It has also been implicated in hyperandrogenic disorders. nih.gov The key distinction of this pathway is its reliance on 5α-reduction occurring before the formation of testosterone, leading to intermediates that are not prominent in the classical pathway. researchgate.netplos.org 5α-Androstane-3α,17β-diol is a crucial intermediate in this pathway, which can then be converted to DHT in target tissues. nih.govnih.gov The existence of this pathway highlights the complexity of androgen biosynthesis and the multiple routes that can lead to the production of active androgens. nih.govresearchgate.net
Key Steroidogenic Pathways
| Pathway | Key Features | Final Androgen Product |
|---|---|---|
| Classical Pathway | Proceeds via DHEA and Testosterone. e-apem.org | Dihydrotestosterone (via Testosterone) plos.org |
| Backdoor Pathway | Bypasses Testosterone; involves intermediates like 17α-hydroxyprogesterone and androsterone. nih.govnih.gov | Dihydrotestosterone (via 5α-Androstane-3α,17β-diol) nih.gov |
Role of Specific Enzyme Systems in Steroid Interconversion
The metabolism and interconversion of steroids like 5α-androstane-3α,17β-diol are governed by several families of enzymes. These enzymatic systems are responsible for the synthesis, activation, and inactivation of androgens, thereby regulating their biological activity in various tissues. The primary enzyme classes involved are hydroxysteroid dehydrogenases (HSDs), cytochrome P450 enzymes (CYPs), and 5α-reductases.
Hydroxysteroid Dehydrogenases (HSDs) in 3α-Diol and DHT Interconversions
Hydroxysteroid dehydrogenases are crucial in the final steps of androgen activation and inactivation. The interconversion between the less active 5α-androstane-3α,17β-diol (3α-diol) and the potent androgen DHT is a key regulatory point in androgen signaling.
This reversible reaction is catalyzed by specific HSDs:
Reduction of DHT to 3α-diol: This inactivating step is primarily carried out by aldo-keto reductase family 1 member C2 (AKR1C2), which functions as a reductive 3α-HSD. nih.govnih.gov
Oxidation of 3α-diol to DHT: The reactivation of 3α-diol back to DHT is catalyzed by oxidative 3α-HSDs. nih.gov An important enzyme in this conversion is 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), also known as retinol (B82714) dehydrogenase, which exhibits potent oxidative 3α-HSD activity. nih.govnih.gov This "back-conversion" allows tissues to generate the potent androgen DHT from a circulating precursor, contributing to local androgen levels. nih.gov
The balance of these reductive and oxidative HSD activities is critical in determining the net intracellular concentration of DHT in target tissues like the prostate. nih.gov
Enzymes in 3α-Diol and DHT Interconversion
| Conversion | Enzyme | Primary Function |
|---|---|---|
| DHT to 3α-Diol | Aldo-keto reductase 1C2 (AKR1C2) | Inactivation of DHT nih.govnih.gov |
Cytochrome P450 Enzymes (CYPs) in Steroid Metabolism
Cytochrome P450 enzymes are a large family of proteins essential for the synthesis and catabolism of all steroid hormones, including the precursors of 5α-androstane-3α,17β-diol. tandfonline.comnih.govoup.com
Key CYP enzymes in androgen pathways include:
CYP11A1 (P450scc): This enzyme catalyzes the initial, rate-limiting step of steroidogenesis, which is the conversion of cholesterol to pregnenolone (B344588). plos.orgfrontiersin.org
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is critical for the production of androgen precursors. nih.govplos.org Its 17α-hydroxylase activity converts pregnenolone and progesterone (B1679170) to their 17α-hydroxylated forms, and its 17,20-lyase activity then produces the C19 androgens, DHEA and androstenedione. nih.govscispace.com
CYP19A1 (Aromatase): This enzyme converts androgens (testosterone and androstenedione) into estrogens (estradiol and estrone), representing a key route of androgen inactivation or functional conversion. researchgate.nettandfonline.comnih.gov
While CYPs are not primarily responsible for the direct interconversion of 3α-diol and DHT, their role in producing the foundational C19 and C21 steroids is indispensable for the entire androgenic cascade. tandfonline.comresearchgate.net
5α-Reductase Activity in Androgen Metabolism
The enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) is a cornerstone of androgen metabolism, catalyzing the irreversible conversion of testosterone into the more potent dihydrotestosterone (DHT). rupahealth.comwikipedia.orgnih.gov This conversion is often a prerequisite for androgen action in many target tissues, including the prostate gland, skin, and hair follicles. rupahealth.com
There are three known isoenzymes of 5α-reductase:
5α-reductase type 1 (SRD5A1): Found in various tissues, including the skin and liver. rupahealth.comnih.gov
5α-reductase type 2 (SRD5A2): The dominant isoenzyme in male genital tissues, including the prostate. rupahealth.comnih.gov Its deficiency leads to a specific form of developmental sex disorder. wikipedia.orgyoutube.com
5α-reductase type 3 (SRD5A3): Also involved in steroid metabolism, and its expression is regulated by androgens. nih.gov
The formation of DHT by 5α-reductase is the direct precursor step to the synthesis of 5α-androstane-3α,17β-diol via the action of 3α-HSDs. wikipedia.org Therefore, 5α-reductase activity is a critical determinant of the substrate pool available for the production of 3α-diol.
Mechanistic Studies and Receptor Interactions in Research Models
Research into Steroid Receptor Ligand Activity
The investigation of how steroids bind to and activate their respective receptors is fundamental to understanding their physiological and pathophysiological roles. 5α-Androstane-3α,17β-diol-16,16,17-d3 is utilized in studies designed to characterize these interactions with high precision.
Investigation of Relative Affinities for Steroid Receptors in Experimental Contexts
While direct binding affinity data for this compound is not extensively detailed in the provided search results, its non-deuterated counterpart, 5α-androstane-3α,17β-diol, is known to interact with various steroid receptors. The deuterated form is primarily used as an internal standard in mass spectrometry-based assays to accurately quantify the binding of other, non-labeled steroids. This is essential for determining the relative binding affinities of a wide array of natural and synthetic compounds for receptors such as the estrogen and androgen receptors. For instance, studies have been conducted to determine the estrogen receptor relative binding affinities of numerous natural and xenochemicals. scielibrary.com Similarly, binding assays have been developed to screen compounds for their affinity to the androgen receptor. scielibrary.com
Modulation of Receptor-Mediated Signaling Pathways in In Vitro Systems
In vitro systems, such as the human H295R adrenocortical cell line, are employed to study the effects of various compounds on steroidogenesis and receptor-mediated signaling. scielibrary.com In these experimental setups, this compound is used as an internal standard to precisely measure the changes in steroid hormone profiles induced by test compounds. For example, a metabolomics approach using this cell line can reveal how certain chemicals modulate the production of key steroids. scielibrary.com By accurately quantifying the levels of endogenous steroids, researchers can infer the modulation of receptor-mediated signaling pathways. For instance, a decrease in testosterone (B1683101) and estradiol (B170435) levels in the presence of a test compound suggests an alteration in the signaling cascades that control their synthesis. scielibrary.com
Role in Neurosteroid Research Methodologies
Neurosteroids are steroids that are synthesized de novo in the brain, spinal cord, and peripheral nerves, and they play critical roles in neuronal function and plasticity. The use of isotopically labeled steroids like this compound is central to advancing our understanding in this field.
Investigating Neurosteroid Levels and Dynamics in Central Nervous System Models
Accurate measurement of neurosteroid concentrations in the central nervous system (CNS) is challenging due to their low abundance and complex matrix. The use of deuterated internal standards, including this compound, in conjunction with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is the gold standard for such investigations. This methodology allows for the precise quantification of neurosteroids in various brain regions and under different physiological or pathological conditions, thereby providing insights into their dynamic regulation within the CNS.
Studies of Neurosteroid Synthesis and Metabolism within Neural Tissues
By employing stable isotope-labeled precursors and internal standards, researchers can trace the metabolic pathways of neurosteroid synthesis and catabolism directly within neural tissues. While the provided information does not detail specific studies using this compound as a tracer for metabolic pathways, its role as an internal standard is crucial for quantifying the metabolites formed from other labeled or unlabeled precursors. This allows for a detailed understanding of the enzymatic processes involved in neurosteroidogenesis and how they are regulated.
Implications for Neuroendocrine Regulation in Research Models
Neurosteroids are key modulators of the neuroendocrine system, influencing the release of hormones from the hypothalamus and pituitary gland. Research models that investigate these regulatory functions rely on the accurate measurement of steroid levels. The use of this compound as an internal standard in these studies helps to elucidate the complex feedback mechanisms between the nervous and endocrine systems. For example, by quantifying changes in neurosteroid profiles in response to various stimuli, researchers can better understand their role in stress, reproduction, and other neuroendocrine-regulated processes.
Compound Reference Table
Methodological Innovations and Future Research Directions
Integration with Advanced 'Omics' Technologies (e.g., Fluxomics, Lipidomics)
The accurate analysis of the steroidome is a cornerstone of metabolomics. sigmaaldrich.com The use of stable isotope-labeled standards, such as 5α-Androstane-3α,17β-diol-d3, is essential for achieving the accurate quantitative or qualitative analysis required for this research. sigmaaldrich.com In both targeted and untargeted metabolomics, liquid chromatography-mass spectrometry (LC-MS) is a preferred method for analyzing different classes of steroids. sigmaaldrich.comsigmaaldrich.com However, challenges such as ion suppression, signal variability, and drift can affect the accuracy of results. sigmaaldrich.comsigmaaldrich.com The integration of deuterated steroid mixtures and individual standards like 5α-Androstane-3α,17β-diol-d3 helps to overcome these analytical hurdles. sigmaaldrich.comsigmaaldrich.com
In lipidomics and broader metabolomics studies, SIL steroids serve as ideal internal standards for high-throughput LC-MS analysis. sigmaaldrich.comsigmaaldrich.com By adding a known quantity of the deuterated standard to a biological sample, researchers can correct for variations during sample preparation and analysis, ensuring more reliable and precise quantification of the corresponding endogenous analyte. nih.gov This is particularly crucial for large-scale studies in clinical and biomedical research where robust and accurate data are paramount. nih.gov The application of 5α-Androstane-3α,17β-diol-d3 is therefore integral to metabolomics research aimed at understanding hormone-related disorders and the complex roles of steroids in physiology and pathology. sigmaaldrich.comsigmaaldrich.com
Development of Novel Analytical Platforms for Deuterated Steroids
The inherent structural similarity among steroid isomers presents a significant analytical challenge. nih.gov To address this, highly sensitive and specific analytical platforms have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a well-established technique for steroid analysis. nih.govnih.govnih.gov These advanced methods rely heavily on the use of deuterated internal standards, including 5α-Androstane-3α,17β-diol-d3, to ensure accuracy. sigmaaldrich.comnih.gov
Recent innovations have further enhanced steroid detection:
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS): This technique adds another dimension of separation based on the ion's size, shape, and charge, in addition to retention time and mass-to-charge ratio. nih.gov This high selectivity is valuable for separating steroid isomers and can be used for both targeted quantitative analysis and non-targeted analysis of unknown compounds. nih.govnih.gov The use of deuterated internal standards is fundamental to the quantitative power of this platform. nih.gov
Enhanced Sample Preparation: Techniques like supported-liquid extraction (SLE) are being combined with powerful detection systems to achieve sub-picogram per milligram detection levels, which is especially valuable for matrices like hair and nails. news-medical.net
Chemical Derivatization: To improve detection sensitivity for certain steroids, selective derivatization can be employed. nih.govnih.gov For instance, derivatizing estrogens while leaving other steroids nonderivatized allows for their simultaneous quantification in a single analytical run. nih.gov
These novel platforms, which often utilize deuterated standards for surrogate calibration, enable the analysis of broad steroid panels from small sample volumes with high accuracy, making them powerful tools for clinical and research laboratories. nih.govnih.govnews-medical.net
Table 1: Analytical Platforms and Methods Utilizing Deuterated Steroids
| Analytical Platform | Key Features | Role of 5α-Androstane-3α,17β-diol-d3 | Reference |
|---|---|---|---|
| LC-MS/MS | High specificity, fast analysis, broad analyte coverage, minimal sample volume. | Internal standard for accurate quantification, correcting for matrix effects and extraction variability. | nih.govnih.govnih.gov |
| LC/IM/MS | Separates ions based on retention time, m/z, and drift time (shape/size). High selectivity for isomers. | Internal standard for establishing highly sensitive and accurate assay systems. | nih.govnih.gov |
| GC-MS | Used for analyzing steroid patterns, often with derivatization. | Internal standard for developing effective clinical diagnostic methods. | sigmaaldrich.com |
| 'Omics' Platforms (Metabolomics, Lipidomics) | High-throughput analysis of steroid classes in biological fluids. | Overcomes ion suppression and signal variability in targeted and untargeted approaches. | sigmaaldrich.comsigmaaldrich.com |
Standardization and Harmonization of Research Protocols
The use of well-characterized reference materials and stable isotope-labeled internal standards like 5α-Androstane-3α,17β-diol-d3 is a cornerstone of this standardization process. sigmaaldrich.comyoutube.com By providing a common reference point, these standards help to mitigate discrepancies that can arise from different sample preparation techniques (e.g., solid-phase extraction, protein precipitation) or variations in instrument performance. youtube.comyoutube.com Regulatory guidelines for method validation further emphasize the importance of robust analytical protocols. youtube.comyoutube.com The development and availability of certified reference standards, including deuterated steroids produced under stringent quality controls like ISO 17034, are vital for harmonizing steroid measurements in clinical and research applications. nih.govlgcstandards.com
Emerging Applications in Basic and Translational Research
The ability to accurately measure endogenous steroid levels using 5α-Androstane-3α,17β-diol-d3 as an internal standard is critical for advancing several areas of basic and translational research focused on its non-deuterated parent compound, 5α-Androstane-3α,17β-diol (3α-diol).
Prostate Cancer: 3α-diol, a metabolite of dihydrotestosterone (B1667394) (DHT), has been shown to activate cytoplasmic signaling pathways, such as the PI3K/AKT pathway, independent of the classical androgen receptor. nih.gov This suggests 3α-diol may play a critical role in the progression of prostate cancer from an androgen-dependent to an androgen-independent state. nih.gov Accurate quantification using its deuterated analog is essential for studying these mechanisms and evaluating the potential of this pathway as a therapeutic target. nih.gov
Neurosteroid Activity: 3α-diol is also recognized as an inhibitory neurosteroid that acts as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.orgrupahealth.com This activity contributes to anxiolytic, pro-sexual, and anticonvulsant effects. wikipedia.org Research into the neurophysiological roles of 3α-diol and its potential as a therapeutic agent for neurological and psychiatric conditions depends on precise measurement in biological samples. rupahealth.complos.org
Hormonal Regulation and Stress Response: The metabolism of androgens like testosterone (B1683101) and DHT into various compounds, including 3α-diol and its isomer 5α-androstane-3β,17β-diol, plays a complex role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and stress reactivity. nih.govfrontiersin.org Understanding these metabolic pathways and their influence on hormonal balance and stress-related disorders requires highly accurate analytical methods for which deuterated standards are indispensable. plos.orgnih.gov
In each of these fields, 5α-Androstane-3α,17β-diol-16,16,17-d3 serves as an enabling tool, allowing researchers to generate the reliable quantitative data needed to elucidate the biological functions of its endogenous counterpart and translate these findings into clinical applications.
Q & A
Basic: How is 5α-Androstane-3α,17β-diol-16,16,17-d3 utilized as an internal standard in steroid quantification studies?
Answer:
The deuterated analog serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ion suppression in LC-MS/MS workflows. For example, in a validated method for quantifying DHT metabolites in mouse sera, α-diol-d3 was spiked into samples prior to liquid-liquid extraction (LLE) with methyl-tertiary-butyl ether (MTBE). The SIL-IS compensates for variability during derivatization (e.g., with picolinic acid) and chromatographic separation (C18 column with isocratic elution). Its near-identical physicochemical properties to the analyte ensure co-elution and matched ionization efficiency, improving precision (RSD <15%) and accuracy (85–115%) .
Basic: What storage conditions are recommended to maintain the stability of this compound?
Answer:
Lyophilized powders should be stored at –70°C in airtight glass vials to prevent degradation. Solutions prepared in methanol (e.g., 1.00 mg/mL stock) must also be stored at –20°C to avoid solvent evaporation and thermal decomposition. Long-term stability studies indicate no significant degradation over 6 months under these conditions. Avoid repeated freeze-thaw cycles, which can cause isotopic exchange or precipitation .
Advanced: What experimental strategies resolve co-elution of derivatized metabolites in LC-MS/MS analysis?
Answer:
Co-elution challenges arise from structural similarities between α-diol, β-diol, and their deuterated analogs. Key strategies include:
- Derivatization Optimization : Use of picolinic acid to increase molecular weight and alter retention behavior.
- Chromatographic Tuning : Isocratic elution on a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm) with mobile phases like 0.1% formic acid in water/acetonitrile (65:35, v/v) to enhance resolution .
- Mass Spectrometry Parameters : Adjusting collision energy and monitoring unique precursor-to-product ion transitions (e.g., m/z 448 → 134 for α-diol-d3 vs. m/z 445 → 131 for unlabeled α-diol) .
Advanced: How can researchers assess the contribution of this compound to backdoor androgen pathways in prostate cancer models?
Answer:
- Model Selection : Use castration-resistant prostate cancer (CRPC) xenografts or LNCaP cells to mimic androgen-independent metabolism.
- Isotope Tracing : Administer deuterated α-diol-d3 and quantify its conversion to DHT via 17β-hydroxysteroid dehydrogenase (HSD17B) using LC-MS/MS. Compare flux rates in tumor vs. normal tissues .
- Enzymatic Inhibition : Co-treat with HSD17B inhibitors (e.g., indomethacin) to validate pathway specificity. Measure changes in DHT-d3 levels and correlate with tumor growth metrics .
Basic: What validation parameters are critical for ensuring reliability in quantifying this deuterated compound?
Answer:
- Linearity : Calibration curves (1–100 ng/mL) with R² ≥0.99 in steroid-stripped serum matrices.
- Precision/Accuracy : Intra-/inter-day CV ≤15% and recovery rates of 85–115%.
- Matrix Effects : Evaluate ion suppression/enhancement by comparing analyte response in matrix vs. solvent.
- Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (–70°C, 6 months) stability assessments .
Advanced: How can cross-reactivity in immunoassays for 5α-Androstane-3α,17β-diol be mitigated using its deuterated form?
Answer:
Deuterated analogs reduce cross-reactivity with structurally similar steroids (e.g., androstenediol) in radioimmunoassays (RIA). For example, antisera raised against 15β-carboxyethyl-mercapto-bovine serum albumin conjugates of α-diol-d3 show <13% cross-reactivity with androst-5-ene-3β,17β-diol. Validate specificity by spiking plasma extracts with competing steroids and measuring displacement curves .
Basic: What are the regulatory considerations for handling this compound in laboratory settings?
Answer:
- Non-Hazardous Classification : Per Sigma-Aldrich safety data, it is not classified under OSHA hazards but requires standard lab precautions (gloves, N95 mask) .
- Controlled Substance Status : Some deuterated derivatives (e.g., sodium sulfate conjugates) may require government permits due to controlled substance regulations .
Advanced: What novel synthesis routes exist for deuterated androstanediol analogs?
Answer:
- Oxadiazoline Cleavage : Stereospecific synthesis of 5α-androstane-3α,17α-diol via oxadiazoline intermediates, optimized for isotopic labeling at C16/C17 positions .
- Enzymatic Deuteriation : Use of HSD17B enzymes in deuterated solvent systems (e.g., D₂O) to introduce site-specific labels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
